molecular formula C9H17N3O2 B8565636 (1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester

(1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester

Cat. No. B8565636
M. Wt: 199.25 g/mol
InChI Key: QRCDHLUHNINTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C9H17N3O2 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl N-(1-carbamimidoylcyclopropyl)carbamate

InChI

InChI=1S/C9H17N3O2/c1-8(2,3)14-7(13)12-9(4-5-9)6(10)11/h4-5H2,1-3H3,(H3,10,11)(H,12,13)

InChI Key

QRCDHLUHNINTQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester (2.44 g, 13.40 mmol) was dissolved in dry EtOH (33 mL). Sodium ethoxide (21 wt % in EtOH solution, 10.70 mL, 22.80 mmol)) was added and the reaction was stirred for 1 h at room temperature under an atmosphere of dry argon. To the light yellow solution was added solid NH4Cl (2.94 g, 55 mmol) followed by 7 M NH3 in MeOH (8.08 mL, 56.60 mmol). The reaction was capped and allowed to stir for 16 h. The turbid suspension was filtered using MeOH to rinse. The filtrate was concentrated in vacuo and the solid residue was re-suspended in dry EtOH. The solids were filtered off, rinsing with EtOH. The filtrate was concentrated to give 2.91 g of (1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester as a light yellow solid. m/z 200.48 [M+1]+
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.94 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
8.08 mL
Type
reactant
Reaction Step Five

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